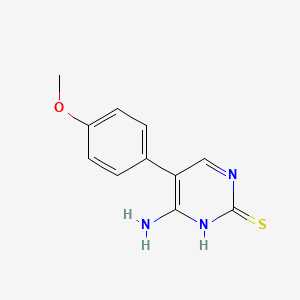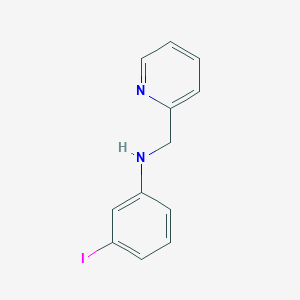
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound with the molecular formula C11H20N2O5S2 It is characterized by the presence of two 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl groups attached to a central urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:
Formation of 3-methyl-1,1-dioxidotetrahydrothiophene: This intermediate can be synthesized by the oxidation of 3-methylthiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Urea Formation: The 3-methyl-1,1-dioxidotetrahydrothiophene is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling Reaction: The isocyanate intermediate is subsequently reacted with another equivalent of 3-methyl-1,1-dioxidotetrahydrothiophene to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the tetrahydrothiophene rings can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Urea derivatives with different substituents on the nitrogen atoms.
Scientific Research Applications
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to specific sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-2-yl)urea: Similar structure but with the thiophene rings attached at different positions.
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-4-yl)urea: Another positional isomer with different attachment points on the thiophene rings.
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Uniqueness
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to its specific substitution pattern and the presence of two 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20N2O5S2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3-bis(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C11H20N2O5S2/c1-10(3-5-19(15,16)7-10)12-9(14)13-11(2)4-6-20(17,18)8-11/h3-8H2,1-2H3,(H2,12,13,14) |
InChI Key |
IBHIZKUNRVYAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2(CCS(=O)(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acet amide](/img/structure/B12126716.png)
![6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B12126718.png)




![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)

![7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12126769.png)
![8'-methoxy-4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12126772.png)


